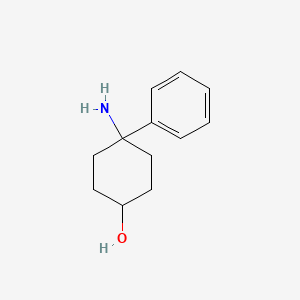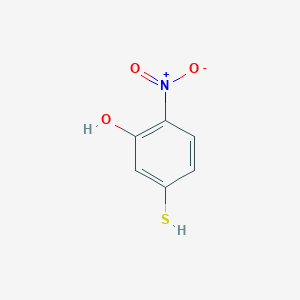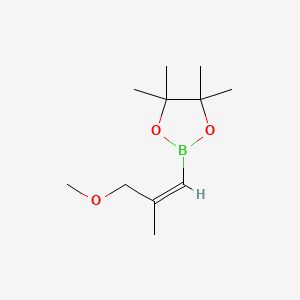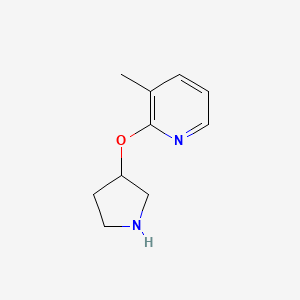
(R)-1-(2-Isopropylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is preferred for its efficiency and scalability.
Types of Reactions:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1R)-1-[2-(propan-2-yl)phenyl]ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-[2-(propan-2-yl)phenyl]ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (1R)-1-[2-(propan-2-yl)phenyl]ethanone.
Reduction: (1R)-1-[2-(propan-2-yl)phenyl]ethane.
Substitution: (1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride.
Applications De Recherche Scientifique
(1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes, resulting in bacterial cell death.
Comparaison Avec Des Composés Similaires
(1R)-1-[2-(propan-2-yl)phenyl]ethanone: The ketone analog of the compound, which can be synthesized through oxidation.
(1R)-1-[2-(propan-2-yl)phenyl]ethane: The fully reduced form of the compound.
(1R)-1-[2-(propan-2-yl)phenyl]ethyl chloride: The chloride derivative obtained through substitution reactions.
Uniqueness: (1R)-1-[2-(propan-2-yl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an isopropyl group attached to the same carbon atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(1R)-1-(2-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 |
Clé InChI |
HDGKECNHQTVLTQ-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1C(C)C)O |
SMILES canonique |
CC(C)C1=CC=CC=C1C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)


![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)

